1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Overview
Description
1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is a complex organic compound featuring an isoxazole ring, a benzoyl group, and an azepane ring. The isoxazole ring is known for its electron-rich properties and is commonly found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE typically involves multiple steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a photo-cross-linker, enabling photoaffinity labeling and chemoproteomic studies . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride
- 1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride
Uniqueness
1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is unique due to its combination of an isoxazole ring, benzoyl group, and azepane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
azepan-1-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-18(15(2)24-20-14)13-23-17-9-7-16(8-10-17)19(22)21-11-5-3-4-6-12-21/h7-10H,3-6,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFLNPUJXMFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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